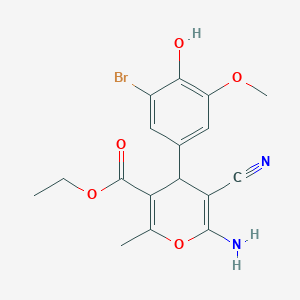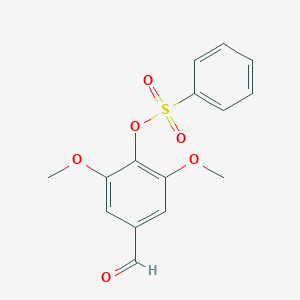![molecular formula C20H21NO3 B5222931 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B5222931.png)
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid, also known as Boc-D-Fmk, is a synthetic compound used in scientific research. It is a protease inhibitor that is commonly used in biochemical and physiological experiments to study the mechanism of action of proteases.
作用機序
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid inhibits proteases by irreversibly binding to the active site of the enzyme. This prevents the protease from hydrolyzing peptide bonds in proteins. 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is a competitive inhibitor of proteases and binds to the enzyme with high affinity.
Biochemical and Physiological Effects:
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases, including chymotrypsin, trypsin, and thrombin. 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid has also been shown to inhibit the growth of several cancer cell lines in vitro. Additionally, 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid has been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory proteases.
実験室実験の利点と制限
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is a useful tool in scientific research because it is a reversible inhibitor of proteases. This allows researchers to study the kinetics of protease inhibition and the role of proteases in various physiological and pathological processes. However, 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid has some limitations. It is not selective for a specific protease and can inhibit the activity of multiple proteases. Additionally, 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid can be toxic to cells at high concentrations.
将来の方向性
There are several future directions for research involving 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid. One area of research is the development of more selective protease inhibitors. Another area of research is the use of 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid in the development of new cancer therapies. 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid has been shown to inhibit the growth of several cancer cell lines in vitro, and further research is needed to determine if it can be used as a cancer therapy in vivo. Additionally, 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid could be used in the development of anti-inflammatory therapies. Further research is needed to determine the full extent of 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid's anti-inflammatory effects and its potential as an anti-inflammatory therapy.
Conclusion:
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is a synthetic compound that is commonly used in scientific research to study the mechanism of action of proteases. It is a reversible inhibitor of proteases and has been shown to have a number of biochemical and physiological effects. 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid has advantages and limitations for lab experiments, and there are several future directions for research involving 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid. Overall, 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is a useful tool in scientific research and has the potential to be used in the development of new therapies for cancer and inflammation.
合成法
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is synthesized through a multistep process that involves the reaction of cyclohexanone with benzene and the subsequent reaction of the resulting product with aniline. The final step involves the reaction of the resulting compound with Boc anhydride to form 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid.
科学的研究の応用
2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is commonly used in scientific research to study the mechanism of action of proteases. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. 2-[(4-biphenylylamino)carbonyl]cyclohexanecarboxylic acid is a reversible inhibitor of proteases and is used to study the kinetics of protease inhibition. It is also used to study the role of proteases in various physiological and pathological processes.
特性
IUPAC Name |
2-[(4-phenylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13,17-18H,4-5,8-9H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJKOWLPAZYPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B5222851.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222859.png)
![3-[4-(2-methoxy-4-methylbenzoyl)-1-piperazinyl]-2,5-dimethylpyrazine trifluoroacetate](/img/structure/B5222862.png)

![N~2~-phenyl-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5222878.png)
![5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222888.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(4-methylphenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5222897.png)
![(4-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B5222902.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}propanamide](/img/structure/B5222908.png)
![5-ethoxy-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5222915.png)
![N-ethyl-2-(1H-pyrazol-1-yl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5222927.png)
![4-[3-(4-allyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5222938.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5222944.png)
